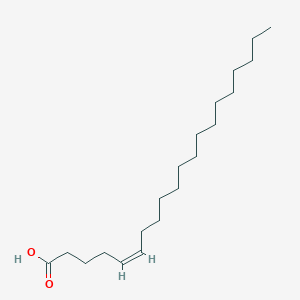

5Z-eicosenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5Z-eicosenoic acid is a long-chain fatty acid.

Aplicaciones Científicas De Investigación

Nutritional Applications

1. Health Benefits and Metabolic Effects

Recent studies have highlighted the role of eicosenoic acids in managing obesity and metabolic disorders. A study demonstrated that cis-eicosenoic acid-rich fish oil can reduce adipogenesis and lipid accumulation in 3T3-L1 preadipocytes. Specifically, the positional isomers of cis-eicosenoic acid showed significant reductions in triglyceride content compared to oleic acid, indicating a potential for weight management and obesity prevention through dietary fat composition modification .

2. Cardiovascular Health

Eicosenoic acids are linked to cardiovascular health due to their ability to lower plasma triglyceride levels and improve insulin sensitivity. The consumption of omega-3 fatty acids, which include eicosenoic acids, has been associated with a decreased risk of cardiovascular diseases, including hypertension and thrombosis .

Cosmetic Applications

1. Skin Health and Anti-Aging

The incorporation of eicosenoic acid into cosmetic formulations has been explored for its benefits in skin health. Research indicates that fatty acids from fish oil can ameliorate skin disorders such as photoaging and dermatitis. Eicosenoic acid's anti-inflammatory properties may contribute to its effectiveness in reducing skin inflammation and promoting epidermal homeostasis .

2. Formulation of Topical Products

Eicosenoic acid is being investigated for use in topical applications aimed at treating skin conditions. Studies have shown that formulations containing omega-3 fatty acids can enhance the skin's resistance to UV-induced damage, thereby providing protective benefits against photoaging .

Industrial Applications

1. Biofuel Production

The unique properties of eicosenoic acid make it a candidate for biofuel production. Its high energy content and favorable combustion characteristics suggest that it could be utilized as a renewable energy source, contributing to sustainable fuel solutions .

2. Raw Material for Biodiesel

Jojoba oil, which contains significant amounts of eicosenoic acid, is being considered as a feedstock for biodiesel production. This application highlights the versatility of eicosenoic acid beyond nutritional and cosmetic uses .

Case Studies

Análisis De Reacciones Químicas

Enzymatic Oxidation by Lipoxygenases (LOX)

5(Z)-Eicosenoic acid may undergo peroxidation via 5-lipoxygenase (5-LOX) , analogous to linoleic acid (LA) oxidation pathways . Although direct evidence for 5(Z)-eicosenoic acid is limited, LA peroxidation by 5-LOX produces aldehydes (e.g., hexanal, nonanal) via the cAMP-PKA signaling pathway , suggesting a potential parallel mechanism .

Key steps in 5-LOX-mediated oxidation :

-

Enzyme activation : cAMP-PKA signaling promotes 5-LOX translocation to the cytoplasm .

-

Substrate oxidation : 5-LOX catalyzes hydroperoxidation at the Δ5 position, forming reactive intermediates.

-

Aldehyde generation : Volatile aldehydes like hexanal and nonanal are released, contributing to oxidative stress .

Esterification and Incorporation into Complex Lipids

5(Z)-Eicosenoic acid is esterified into phospholipids and triglycerides, as observed in lipidomic studies. For example, in Limnanthes alba (meadowfoam), Δ5-eicosenoic acid constitutes >90% of seed oil triglycerides . Esterification occurs via:

-

Acyl-CoA synthetase : Activates the fatty acid to 5(Z)-eicosenoyl-CoA.

-

Acyltransferases : Transfer the acyl group to glycerol-3-phosphate.

Aspirin-Triggered Modifications

While not directly studied, structural analogs like arachidonic acid (AA) undergo aspirin-triggered modifications via acetylated COX-2, producing 15-epi-lipoxins . A hypothetical pathway for 5(Z)-eicosenoic acid could involve:

Propiedades

Número CAS |

7050-07-9 |

|---|---|

Fórmula molecular |

C20H38O2 |

Peso molecular |

310.5 g/mol |

Nombre IUPAC |

(Z)-icos-5-enoic acid |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h15-16H,2-14,17-19H2,1H3,(H,21,22)/b16-15- |

Clave InChI |

FPAQLJHSZVFKES-NXVVXOECSA-N |

SMILES |

CCCCCCCCCCCCCCC=CCCCC(=O)O |

SMILES isomérico |

CCCCCCCCCCCCCC/C=C\CCCC(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCC=CCCCC(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.